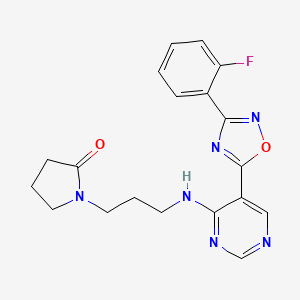

1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Many compounds with these rings are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The exact target of “1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one” would need to be determined through experimental studies.

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would also depend on the specific target. If the target is involved in a particular biochemical pathway, this compound could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied experimentally. Factors such as the compound’s solubility, stability, and permeability could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

生物活性

The compound 1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O, and it features a pyrrolidine ring attached to a pyrimidine and oxadiazole moiety. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Recent studies have indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has shown promising results in various in vitro assays.

Anticancer Activity

- In Vitro Studies : The National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. It demonstrated notable cytotoxicity with a mean growth inhibition (GI) value of approximately 15.72 µM, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation. Studies suggest that oxadiazole derivatives can inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and cell cycle regulation .

- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole and pyrimidine components can significantly affect biological potency. For instance, variations in substituents on the oxadiazole ring have been correlated with enhanced activity against specific cancer cell lines .

Data Tables

| Compound | IC50 (µM) | Target Enzyme | Activity Type |

|---|---|---|---|

| This compound | 15.72 | Thymidylate Synthase | Anticancer |

| 3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide | 9.4 | HDAC | Antitumor |

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of various oxadiazole derivatives, including the compound . It was found to have a significant impact on cell viability across multiple cancer cell lines with varying histotypes. The study utilized monolayer cell survival assays to determine IC50 values and reported a mean IC50 value of 9.4 µM for related compounds .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers highlighted that compounds similar to this compound inhibited key enzymes involved in nucleotide metabolism, thereby disrupting DNA synthesis in cancer cells .

科学研究应用

Molecular Formula

The molecular formula of the compound is C19H23FN6O, indicating a complex structure that includes a fluorine atom and multiple nitrogen-containing heterocycles.

Structural Features

The compound features:

- A pyrrolidinone moiety that contributes to its biological activity.

- An oxadiazole ring known for its role in enhancing pharmacological properties.

- A pyrimidine derivative that has been linked to various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth by modulating key signaling pathways involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating a possible application for treating resistant bacterial infections .

Neuroprotective Effects

Given the presence of the pyrrolidinone structure, there is potential for neuroprotective applications. Compounds with similar frameworks have been investigated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease . This suggests that the compound may also contribute to neuroprotection through MAO-B inhibition.

Synthetic Routes

The synthesis of 1-(3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)propyl)pyrrolidin-2-one typically involves multi-step organic reactions:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the pyrimidine moiety via nucleophilic substitution.

- Final assembly involving coupling reactions to form the complete structure.

Derivative Studies

Research into derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, substituting different functional groups on the oxadiazole or pyrimidine rings can lead to improved potency against target proteins involved in disease processes .

Case Study 1: Anticancer Screening

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties using various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of pyrrole-based compounds was tested against common bacterial strains. The results demonstrated that specific modifications led to increased antimicrobial activity compared to existing antibiotics .

化学反应分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly under acidic or basic conditions. Hydrolysis of the oxadiazole can lead to ring opening, forming intermediates for further derivatization.

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | Cleavage to amidoxime intermediates |

| Basic Hydrolysis | NaOH (2M), 80°C, 6h | Formation of carboxylic acid derivatives |

For example, treatment with concentrated HCl generates a primary amidoxime, while alkaline conditions yield a nitrile intermediate. These reactions are critical for modifying the oxadiazole’s electronic properties or introducing new functional groups.

Electrophilic Substitution on Pyrimidine

The pyrimidine ring’s amino group directs electrophilic substitution to the para position. Halogenation and nitration reactions are feasible but require careful optimization due to competing side reactions .

| Reaction | Reagents | Position |

|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | C-2 of pyrimidine |

| Nitration | HNO₃/H₂SO₄, 50°C | C-5 of pyrimidine |

The amino-propyl linker may sterically hinder reactions at the pyrimidine’s C-4 position, favoring substitutions at C-2 or C-5 .

Functionalization via Amide and Urea Formation

The primary amine in the propylamino linker reacts with acyl chlorides or isocyanates to form amides or ureas, respectively. This strategy is widely used to enhance bioavailability or target specificity .

| Reaction | Reagents | Application |

|---|---|---|

| Amide Formation | Acetyl chloride, DCM, Et₃N | Introduction of lipophilic groups |

| Urea Formation | 4-Chlorophenyl isocyanate, DMF | Synthesis of kinase inhibitors |

For instance, coupling with 1-chloro-4-isocyanobenzene under microwave conditions yields urea derivatives with improved binding to biological targets like JNK3 .

Reductive Modification of the Pyrrolidinone Core

The pyrrolidin-2-one lactam is generally stable under reductive conditions, but selective reductions of other groups (e.g., nitro or cyano) are feasible .

| Reaction | Catalyst | Outcome |

|---|---|---|

| Nitro Group Reduction | H₂, Pd/C, MeOH | Conversion to primary amine |

| Cyano Group Reduction | LiAlH₄, THF | Formation of aminomethyl derivatives |

These reactions are pivotal for synthesizing intermediates with enhanced solubility or reactivity.

Fluorophenyl Group Reactivity

The 2-fluorophenyl moiety participates in cross-coupling reactions, enabling structural diversification. Suzuki-Miyaura and Ullman couplings are commonly employed .

| Reaction | Catalyst | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |

| Ullman Coupling | CuI, L-proline, DMSO | N-Arylpyrazole derivatives |

For example, coupling with boronic acid pinacol esters introduces substituents that modulate steric and electronic effects .

Hydrogen Bonding and Biological Interactions

The compound’s nitrogen-rich structure facilitates hydrogen bonding with biological targets. Key interactions include:

These interactions underpin its potential as a kinase or enzyme inhibitor, though specific activity data remain proprietary .

属性

IUPAC Name |

1-[3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c20-15-6-2-1-5-13(15)18-24-19(28-25-18)14-11-21-12-23-17(14)22-8-4-10-26-9-3-7-16(26)27/h1-2,5-6,11-12H,3-4,7-10H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOLFGEYOSACH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。